Acevaltrate
Overview
Description
Acevaltrate is a compound that has been studied for its fragmentation pathway using electro-spray ionization ion-trap mass spectrometry. The study revealed that under positive ion mode, the pseudo-molecular [M+Na]+ ion of acevaltrate could be easily obtained, and the fragmentation pathway showed a certain regularity. Major fragmentations included the loss of a branched-chain and the breaking of three-membered oxygen-containing rings into aldehyde .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of acevaltrate, they do provide insights into the synthesis of related compounds. For example, acetalated dextran (Ac-DEX) is synthesized to create a tunable and acid-labile biopolymer designed for various applications, including the delivery of small molecules . Similarly, the synthesis of acenes from precursors is discussed, which involves the generation of these structures on demand by heating or irradiation of light . These methods, although not directly related to acevaltrate, highlight the importance of synthesis techniques in the development of complex organic molecules.
Molecular Structure Analysis
The molecular structure of acevaltrate was not directly analyzed in the provided papers. However, the fragmentation pathway study of acevaltrate by mass spectrometry gives some insight into its structure, as the fragmentation patterns can be used to infer certain structural aspects of the molecule .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to acevaltrate. However, they do mention reactions involving other acetyl compounds. For instance, the reaction of M2O3 with excess acetic acid yields binuclear acetate complexes, which are relevant to understanding the reactivity of acetyl groups in various chemical environments . The inhibition of cholesterol synthesis by (-)-hydroxycitrate, which is related to acetyl-CoA, also provides context on how acetyl-containing compounds can participate in metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of acevaltrate are not discussed in the provided papers. However, the study of its fragmentation pathway by mass spectrometry indirectly suggests that acevaltrate has a stable ionizable form that can be detected and analyzed in the positive ion mode, indicating its potential for analysis using this technique .
Relevant Case Studies
No specific case studies on acevaltrate were provided in the papers. However, the studies on related compounds and their applications, such as the use of Ac-DEX in immune modulation and the synthesis of acenes for potential use in organic semiconductor devices, demonstrate the broad relevance of research on acetyl derivatives and related organic compounds .
Scientific Research Applications
Application in Myeloma Cell Apoptosis
- Scientific Field : Oncology, specifically Myeloma research .
- Summary of the Application : Acevaltrate (AVT), isolated from Valeriana glechomifolia, has been identified as a potential inhibitor of the Otub1/c-Maf axis, which is a promising therapeutic target in myeloma treatment .
- Methods of Application or Experimental Procedures : A luciferase assay was applied to screen potential inhibitors of Otub1/c-Maf. Annexin V staining/flow cytometry was applied to evaluate cell apoptosis. Immunoprecipitation was applied to examine protein ubiquitination and interaction. Xenograft models in nude mice were used to evaluate anti-myeloma activity of AVT .
- Results or Outcomes : AVT disrupts the interaction of Otub1/c-Maf thus inhibiting Otub1 activity and leading to c-Maf polyubiquitination and subsequent degradation in proteasomes. AVT inhibits c-Maf transcriptional activity and downregulates the expression of its target genes key for myeloma growth and survival. Moreover, AVT displays potent anti-myeloma activity by triggering myeloma cell apoptosis in vitro and impairing myeloma xenograft growth in vivo but presents no marked toxicity .
Application in Inhibiting Na+/K+ ATPase
- Scientific Field : Biochemistry, specifically Enzyme Inhibition .
- Summary of the Application : Acevaltrate has been found to inhibit the Na+/K±ATPase activity in the rat kidney and brain hemispheres .
- Results or Outcomes : Acevaltrate inhibits the Na+/K±ATPase activity in the rat kidney and brain hemispheres with IC50s of 22.8 μM and 42.3 μM, respectively .
Application in Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
- Scientific Field : Oncology and Biochemistry .
- Summary of the Application : Acevaltrate has been shown to affect the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular response to hypoxia . HIF-1α is overexpressed in various diseases, including cancer, and contributes to tumor development and progression .
- Results or Outcomes : Acevaltrate has been shown to inhibit the activity of HIF-1α . This could potentially have implications in the treatment of diseases where HIF-1α plays a role, such as cancer .
Application in Valerianaceae Family
- Scientific Field : Botany and Phytochemistry .
- Summary of the Application : Acevaltrate is one of the valepotriates found in the Valerianaceae family of plants . These compounds contribute to the sedative effect of valerian .
- Methods of Application or Experimental Procedures : The presence of Acevaltrate in Valerianaceae plants was determined using thin-layer chromatography (TLC) and UV-spectrophotometry methods .
- Results or Outcomes : Acevaltrate was found in various species of the Valerianaceae family, including Valeriana sisymbriifolia Vahl, Valeriana alliariifolia Adams, and Centranthus longiflorus Stev . The content varied from a minimum of 0.06% in the stem of V. sisymbriifolia to a maximum of 10.85% in the root of V. alliariifolia .
Application in Anti-Inflammatory Activity
- Scientific Field : Pharmacology .
- Summary of the Application : Extracts from Valeriana species, which contain Acevaltrate, have been traditionally used as a herbal remedy for many neurological disorders, including insomnia, anxiety, stress, depression, attention deficit disorder, chronic fatigue syndrome, tremors, epilepsy . In addition, these extracts have been found with many other pharmacological activities, including anti-inflammatory activity .
- Results or Outcomes : Acevaltrate, as a component of Valeriana extracts, contributes to the observed anti-inflammatory activity .
Application in Hepatoprotective Activity
- Scientific Field : Pharmacology .
- Summary of the Application : Extracts from Valeriana species, which contain Acevaltrate, have been traditionally used as a herbal remedy for many neurological disorders . In addition, these extracts have been found with many other pharmacological activities, including hepatoprotective activity .
- Results or Outcomes : Acevaltrate, as a component of Valeriana extracts, contributes to the observed hepatoprotective activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3/t18-,21+,22-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBQAVMKVZEOT-STCFVSJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2C(=C[C@@H]([C@]23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179834 | |
Record name | Acevaltrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acevaltrate | |
CAS RN |
25161-41-5 | |
Record name | Acevaltrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25161-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acevaltrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025161415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acevaltrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acevaltrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACEVALTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9MFK45GY9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.